molecular formula C10H15N3O B1479379 6-(2-Methylpiperidin-1-yl)pyridazin-3-ol CAS No. 2092564-09-3

6-(2-Methylpiperidin-1-yl)pyridazin-3-ol

Cat. No.: B1479379
CAS No.: 2092564-09-3
M. Wt: 193.25 g/mol
InChI Key: VOZLFRZZWNUFDW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-2-3-7-13(8)9-5-6-10(14)12-11-9/h5-6,8H,2-4,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZLFRZZWNUFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Pyridazin-3-ol Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyridazin-3-ol derivatives are highly dependent on substituents at positions 5, 6, and the nitrogen-containing groups. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Notable Biological Activities Key References
This compound 2-Methylpiperidinyl (position 6) 193.24 Under investigation; anticipated CNS activity due to lipophilicity
6-(1H-Indol-1-yl)pyridazin-3-ol Indole (position 6) 225.24 Antimicrobial, anticancer
6-(Thiophen-2-yl)pyridazin-3-ol Thiophene (position 6) 194.22 Antiplatelet, antifeedant
6-(4-Morpholin-4-ylphenyl)pyridazin-3-ol Morpholinophenyl (position 6) 297.33 Antihypertensive, anti-inflammatory
6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol Phenylpiperazinyl (position 6) 296.35 Analgesic, herbicidal
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol 2-Ethylpiperidinyl (position 6) 207.27 Improved solubility vs. methyl analogue

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The 2-methylpiperidinyl group in the target compound increases logP compared to morpholine or polar substituents, favoring blood-brain barrier penetration .
  • Solubility : Ethylpiperidinyl and morpholine derivatives exhibit better aqueous solubility due to their basic nitrogen atoms, whereas indole/thiophene analogues are less soluble .

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